![molecular formula C21H17FN2O2S B2729358 2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946367-85-7](/img/structure/B2729358.png)

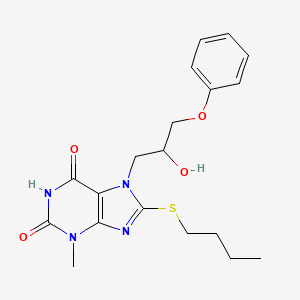

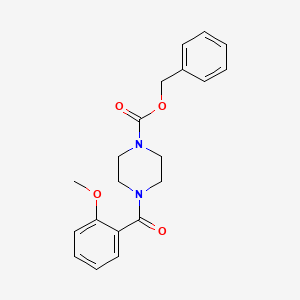

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

One notable application involves the development of novel quinoline-2-carboxamide derivatives, including compounds with fluoro and thiophene substitutions, as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds, through their interaction with PBR, offer promising avenues for imaging studies aimed at understanding various physiological and pathological processes (Matarrese et al., 2001).

Chemosensors for Metal Ions

The compound's framework has been utilized in the synthesis of chemosensors, particularly for the detection of metal ions. For instance, derivatives based on the quinoline group have shown excellent selectivity and sensitivity for Zn(2+) ions over other cations in acetonitrile aqueous solutions. These sensors, through fluorescence enhancement, enable the monitoring of Zn(2+) concentrations, which is crucial for various biological and environmental applications (Li et al., 2014).

Synthesis and Reactivity

Research into the condensation reactions involving thiophene and quinoline derivatives has expanded the repertoire of heterocyclic compounds, demonstrating the versatility of this compound in synthesizing complex molecular structures. These synthetic pathways offer insights into the construction of molecules with potential pharmaceutical relevance (Aleksandrov et al., 2020).

Antimicrobial Agents

The compound's structural motif has been incorporated into novel fluorine-containing derivatives, acting as potential antimicrobial agents. These compounds, through various synthetic strategies, demonstrate the compound's utility in addressing microbial resistance, highlighting its potential in developing new therapeutic agents (Desai et al., 2013).

Fluorophore Development

In the realm of materials science, derivatives of this compound have been explored for their fluorescent properties. The development of quinoidal fluorophores based on this structure showcases their application in creating highly sensitive and selective sensors for various analytes, furthering the potential for diagnostic and imaging tools (Ren et al., 2015).

Wirkmechanismus

Target of Action

These include various enzymes, receptors, and ion channels .

Mode of Action

Thiophene and quinoline derivatives often exert their effects by binding to their targets and modulating their activity .

Biochemical Pathways

Thiophene and quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of thiophene and quinoline derivatives can vary widely depending on their specific chemical structures .

Result of Action

Thiophene and quinoline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action of thiophene and quinoline derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBDVCWEYGZVEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729283.png)

![1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2729288.png)

![[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2729297.png)